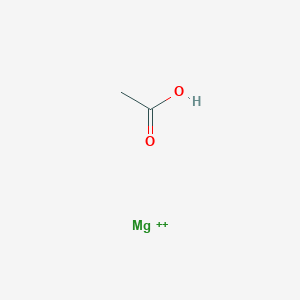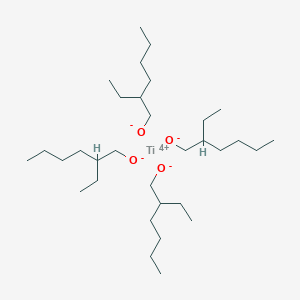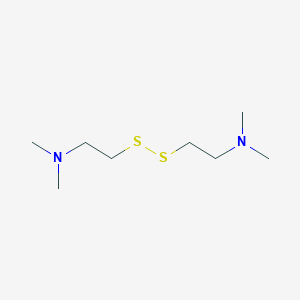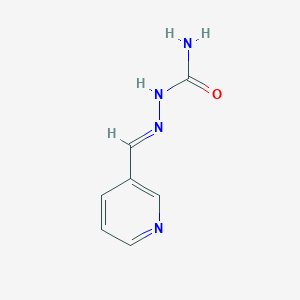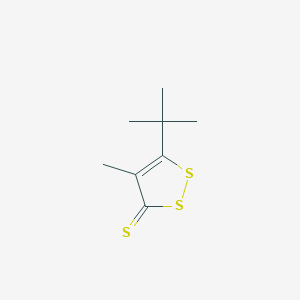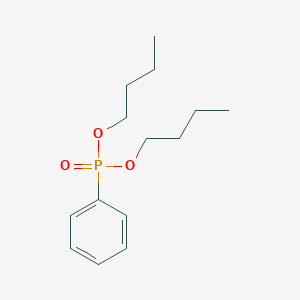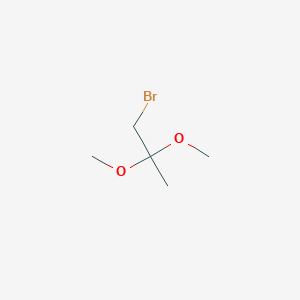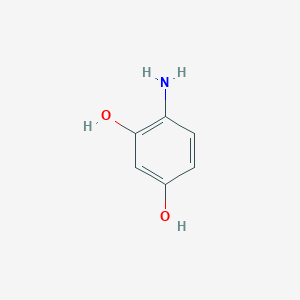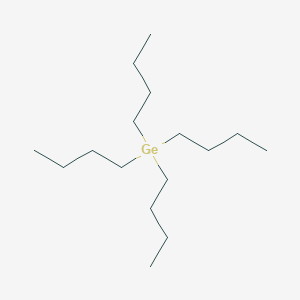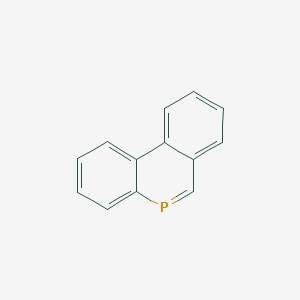
Phosphanthridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phosphanthridine is a heterocyclic compound that contains three nitrogen atoms and a phosphorus atom in its structure. It was first synthesized in 1936 by Michael Dewar and his colleagues. Since then, phosphanthridine has attracted the attention of many researchers due to its unique chemical and biological properties.
Mécanisme D'action
The mechanism of action of phosphanthridine is not fully understood. However, it has been proposed that phosphanthridine induces apoptosis in cancer cells by activating the caspase pathway. Phosphanthridine also inhibits the NF-κB pathway, which is involved in inflammation and cancer development. Moreover, phosphanthridine can interact with DNA and RNA, leading to the inhibition of DNA synthesis and RNA transcription.
Effets Biochimiques Et Physiologiques
Phosphanthridine has been shown to induce oxidative stress and DNA damage in cancer cells. It also affects the expression of various genes involved in cell proliferation, apoptosis, and inflammation. In addition, phosphanthridine can inhibit the activity of enzymes involved in the metabolism of drugs and xenobiotics.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using phosphanthridine in lab experiments include its potent anti-tumor activity, its fluorescent properties, and its ability to interact with DNA and RNA. However, the limitations of using phosphanthridine include its low solubility in water and its potential toxicity to normal cells.
Orientations Futures
Future research on phosphanthridine should focus on the development of more efficient synthesis methods and the identification of its molecular targets in cancer cells. Moreover, the use of phosphanthridine in combination with other anti-cancer drugs should be explored. Furthermore, the potential use of phosphanthridine as a therapeutic agent for viral infections and inflammatory diseases should be investigated. Finally, the development of phosphanthridine-based fluorescent probes for imaging biological structures should be pursued.
Conclusion:
In conclusion, phosphanthridine is a promising compound with potent anti-tumor, anti-inflammatory, and anti-viral activities. Its unique chemical and biological properties make it an attractive candidate for further research and development. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of phosphanthridine have been discussed in this paper.
Méthodes De Synthèse
Phosphanthridine can be synthesized through several methods, including the reaction of 2-aminopyridine with triphenylphosphine and subsequent oxidation with iodine, the reaction of 2-aminopyridine with chlorodiphenylphosphine, and the reaction of 2-aminopyridine with chlorodiphenylphosphine and subsequent oxidation with hydrogen peroxide. The yields of these methods range from 30% to 70%.
Applications De Recherche Scientifique
Phosphanthridine has been extensively studied for its anti-tumor properties. It has been shown to inhibit the growth of various cancer cells, including breast cancer, lung cancer, and liver cancer cells. Phosphanthridine also exhibits anti-inflammatory and anti-viral activities. Moreover, phosphanthridine has been used as a fluorescent probe for imaging biological structures and as a ligand for metal complexes.
Propriétés
Numéro CAS |
161-95-5 |
|---|---|
Nom du produit |
Phosphanthridine |
Formule moléculaire |
C13H9P |
Poids moléculaire |
196.18 g/mol |
Nom IUPAC |
phosphanthridine |
InChI |
InChI=1S/C13H9P/c1-2-6-11-10(5-1)9-14-13-8-4-3-7-12(11)13/h1-9H |
Clé InChI |
GUXJCLTWFNVNIV-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=PC3=CC=CC=C23 |
SMILES canonique |
C1=CC=C2C(=C1)C=PC3=CC=CC=C23 |
Synonymes |
Phosphanthridine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



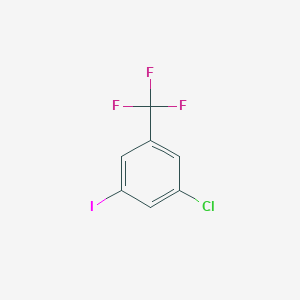

![7,14,21-Trithiatrispiro[5.1.58.1.515.16]henicosane](/img/structure/B85917.png)
